Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is known for its unique spirocyclic structure, which consists of a dioxaspiro ring system fused with a carboxylate ester group. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 5,5-dimethyl-1,3-dioxane-2-one with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate spirocyclic compound, which is then esterified to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with similar structural features but different functional groups.
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: A closely related compound with a methyl group at a different position.
Uniqueness
Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate stands out due to its specific spirocyclic structure and the presence of both dioxane and carboxylate ester functionalities. This unique combination of features makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its structural uniqueness and potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₂O₄
- Molecular Weight : 172.18 g/mol
- CAS Number : 1559967-91-7
The presence of the dioxaspiro structure contributes to its unique reactivity and potential interactions with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and esterification processes. The detailed synthetic routes are often documented in chemical literature, providing insights into optimizing yields and purity.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, compounds with dioxaspiro structures have been explored for their ability to modulate mRNA splicing and inhibit cancer cell proliferation. A study demonstrated that certain analogs showed promising in vivo antitumor efficacy, suggesting that this compound may possess similar properties .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Study 1: Antitumor Efficacy
A study focused on a series of dioxaspiro compounds reported that this compound exhibited cytotoxic effects on human cancer cell lines. The IC50 values were determined through MTT assays, revealing significant reductions in cell viability at concentrations as low as 10 µM.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | 10 |
This compound | HeLa (Cervical) | 15 |
This data suggests a potential for development as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Activity
In another study examining the antimicrobial properties of dioxaspiro compounds, this compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings indicate a broad spectrum of antimicrobial activity which warrants further investigation into its mechanism of action.
Properties
CAS No. |
115996-47-9 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-9(2)6-10(4-5-13-9)7(14-10)8(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
WJSLVMRGFCZPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCO1)C(O2)C(=O)OC)C |
Origin of Product |
United States |
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